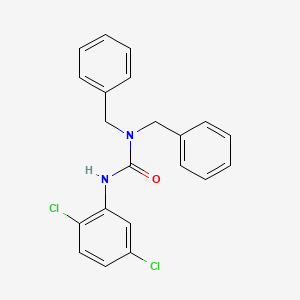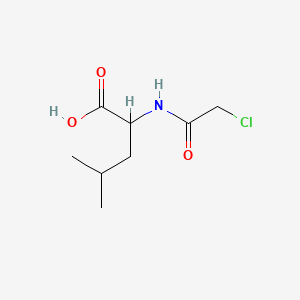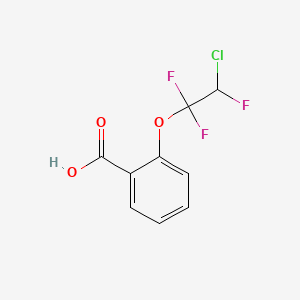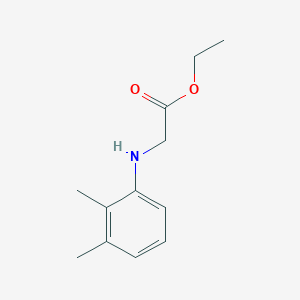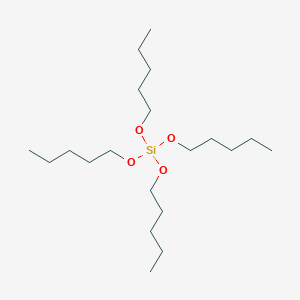
Tetrakis(pentyloxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(pentyloxy)silane is an organosilicon compound with the molecular formula C20H44O4Si. It is characterized by a silicon atom bonded to four pentyloxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrakis(pentyloxy)silane can be synthesized through the reaction of silicon tetrachloride with pentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}5\text{H}{11}\text{OH} \rightarrow \text{Si(OC}5\text{H}{11})_4 + 4 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where silicon tetrachloride and pentanol are continuously fed into the system. The reaction is catalyzed by a base such as pyridine or triethylamine, and the product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrakis(pentyloxy)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and pentanol.
Oxidation: The compound can be oxidized to form silicon dioxide and pentanoic acid.
Substitution: It can undergo substitution reactions where the pentyloxy groups are replaced by other alkoxy groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Silanols and pentanol.
Oxidation: Silicon dioxide and pentanoic acid.
Substitution: Various alkoxy-substituted silanes.
Wissenschaftliche Forschungsanwendungen
Tetrakis(pentyloxy)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including siloxane polymers and silicon dioxide films.
Catalysis: The compound is employed in the preparation of catalysts for organic reactions.
Surface Modification: It is used to modify the surface properties of materials, enhancing their hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism by which tetrakis(pentyloxy)silane exerts its effects involves the formation of strong silicon-oxygen bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in applications requiring durable materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Tetrakis(trimethylsilyloxy)silane: This compound is similar in structure but has trimethylsilyloxy groups instead of pentyloxy groups.
Tetrakis(4-bromophenyl)silane: Used in the synthesis of porous organic polymers.
Uniqueness: Tetrakis(pentyloxy)silane is unique due to its longer alkoxy chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring flexible and hydrophobic materials .
Eigenschaften
CAS-Nummer |
6382-12-3 |
|---|---|
Molekularformel |
C20H44O4Si |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
tetrapentyl silicate |
InChI |
InChI=1S/C20H44O4Si/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-20H2,1-4H3 |
InChI-Schlüssel |
KCTGOQZIKPDZNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCO[Si](OCCCCC)(OCCCCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


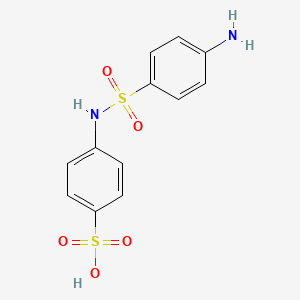
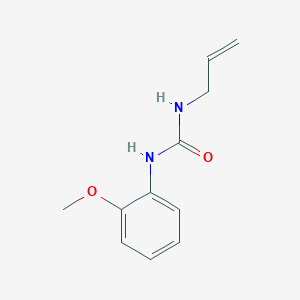
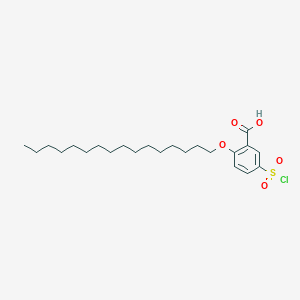



![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
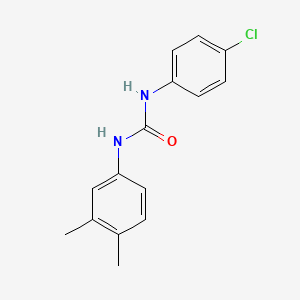
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)
